![molecular formula C15H10O3 B13783693 6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
6-Phenylfuro[2,3-f][1,3]benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylfuro[2,3-f][1,3]benzodioxole is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.242 g/mol This compound is part of the benzodioxole family, which is known for its diverse biological and chemical properties The structure of this compound consists of a furan ring fused to a benzodioxole moiety, with a phenyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylfuro[2,3-f][1,3]benzodioxole can be achieved through several synthetic routes. One common method involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . The unreacted starting material can be easily separated by distillation and recycled.
Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides using palladium catalysis. This reaction requires 0.05-1 mol% Na2PdCl4, 30 mol% pivalic acid, and 1.3 equivalents of K2CO3 at 120°C. The reaction yields the desired 4-substituted products in excess of 80% .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Continuous flow Friedel-Crafts reactions using both homogeneous and heterogeneous catalysts offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .
Chemical Reactions Analysis
Types of Reactions
6-Phenylfuro[2,3-f][1,3]benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and benzodioxole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Scientific Research Applications
6-Phenylfuro[2,3-f][1,3]benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as cytotoxic and antiparasitic agents.
Mechanism of Action
The mechanism of action of 6-Phenylfuro[2,3-f][1,3]benzodioxole and its derivatives involves interaction with specific molecular targets and pathways. For instance, benzodioxole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and induce apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a simpler structure, used in various chemical reactions and as a precursor for more complex derivatives.
2,2-Difluorobenzo[1,3]dioxole: A fluorinated analog with similar reactivity but different physical and chemical properties.
[1,3]Dioxolo[4,5-f][1,3]benzodioxole: A related compound used in fluorescence-based assays and drug screening applications.
Uniqueness
6-Phenylfuro[2,3-f][1,3]benzodioxole stands out due to its unique structure, which combines the properties of furan, benzodioxole, and phenyl groups
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-phenylfuro[2,3-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O3/c1-2-4-10(5-3-1)12-6-11-7-14-15(17-9-16-14)8-13(11)18-12/h1-8H,9H2 |
InChI Key |
JSARBIWXPAMEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


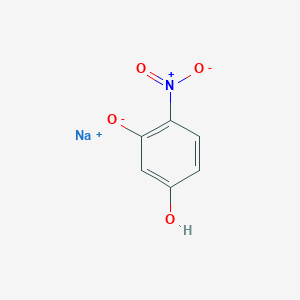
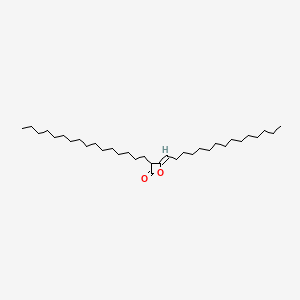
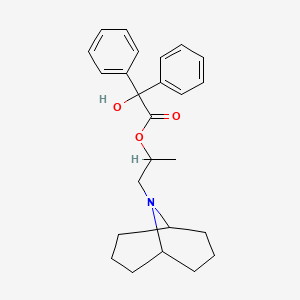


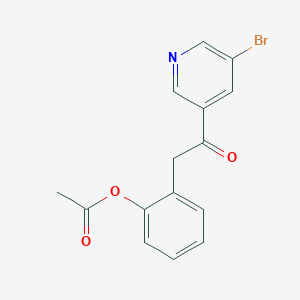
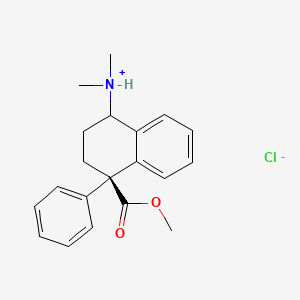
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
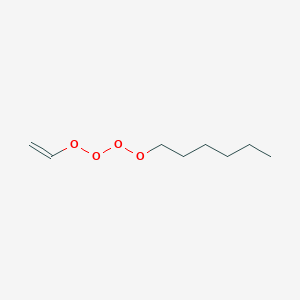
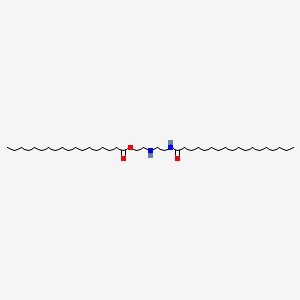
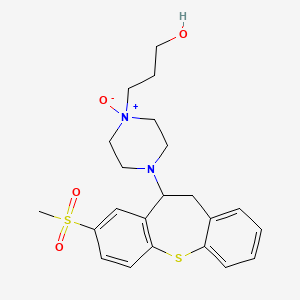
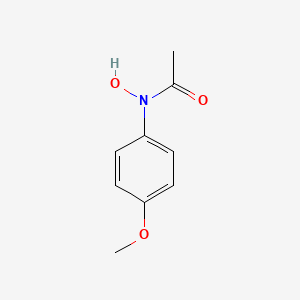
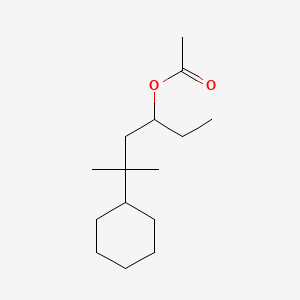
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
